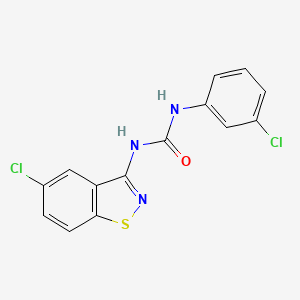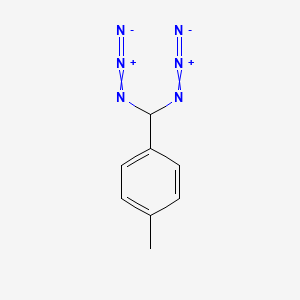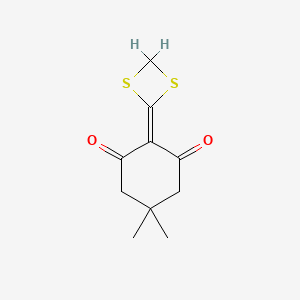
(2-Bromo-4,6-dichlorophenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4,6-dichlorophenyl) acetate is an organic compound that features a phenyl ring substituted with bromine and chlorine atoms, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,6-dichlorophenyl) acetate typically involves the bromination and chlorination of phenyl acetate. The process begins with the acetylation of phenol to form phenyl acetate, followed by selective bromination and chlorination at the 2, 4, and 6 positions of the phenyl ring. Common reagents used in these steps include bromine, chlorine, and suitable catalysts to facilitate the halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled addition of bromine and chlorine. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Bromo-4,6-dichlorophenyl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted phenyl acetates, phenols, and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2-Bromo-4,6-dichlorophenyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2-Bromo-4,6-dichlorophenyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, while the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative. These interactions can modulate the activity of biological molecules and pathways .
類似化合物との比較
Similar Compounds
(2-Bromo-4,6-difluorophenyl) acetate: Similar structure but with fluorine atoms instead of chlorine.
(2-Bromo-4,6-dichlorophenyl) isocyanate: Contains an isocyanate group instead of an acetate group.
特性
CAS番号 |
102932-06-9 |
|---|---|
分子式 |
C8H5BrCl2O2 |
分子量 |
283.93 g/mol |
IUPAC名 |
(2-bromo-4,6-dichlorophenyl) acetate |
InChI |
InChI=1S/C8H5BrCl2O2/c1-4(12)13-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 |
InChIキー |
IJMDWFGJOLVEJO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


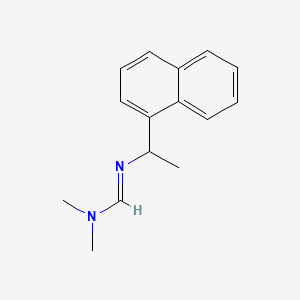
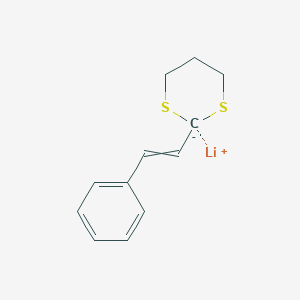
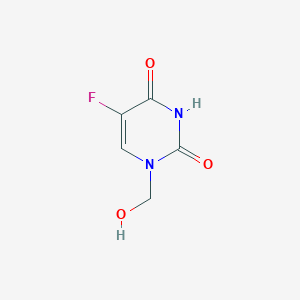
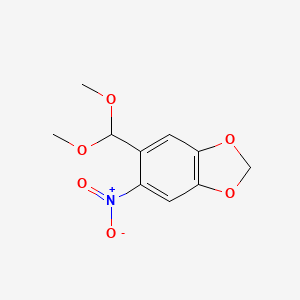
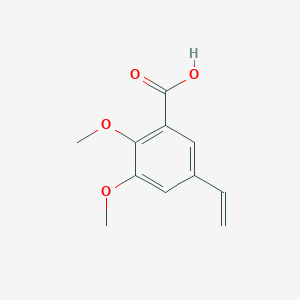
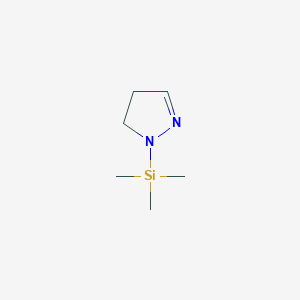
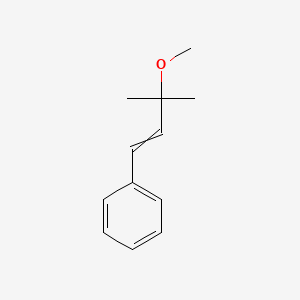
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)

